Product packaging for 2-Nitroso-1,3-oxazolidine(Cat. No.:)

2-Nitroso-1,3-oxazolidine

Cat. No.: B1260929
M. Wt: 102.09 g/mol
InChI Key: JNFLCVFIJUEXBF-UHFFFAOYSA-N
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Description

2-Nitroso-1,3-oxazolidine is a chemical compound characterized by a nitroso group attached to a five-membered 1,3-oxazolidine heterocyclic ring . Compounds of this structural class are of significant interest in several research fields due to their properties as N-nitroso derivatives and their relationship to stable nitroxide radicals . In research, such nitroso-oxazolidines can serve as precursors or intermediates in the synthesis of stable nitroxides, which are valuable tools in electron paramagnetic resonance (EPR) spectroscopy . These stable radicals are extensively used as spin probes and labels in biophysical studies to investigate protein dynamics, lipid membrane properties, and intracellular oxygen concentration . Furthermore, the oxazolidine core is a privileged structure in medicinal chemistry, found in various bioactive molecules and synthetic antibiotics, highlighting the potential of this scaffold in the design of new pharmacological agents . Researchers value this compound for its utility in exploring novel synthetic pathways, developing advanced spectroscopic tools, and studying the molecular behavior of nitrosamine-containing compounds in controlled environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B1260929 2-Nitroso-1,3-oxazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

2-nitroso-1,3-oxazolidine

InChI

InChI=1S/C3H6N2O2/c6-5-3-4-1-2-7-3/h3-4H,1-2H2

InChI Key

JNFLCVFIJUEXBF-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)N=O

Synonyms

N-nitroso-1,3-oxazolidine
nitrosooxazolidine

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 Nitroso 1,3 Oxazolidine and Analogues

Redox Chemistry of the Nitroso Moiety

The nitroso group (-N=O) is a key functional group that dictates much of the redox chemistry of these molecules. It can be readily reduced to an amino group or be involved in oxidative processes that lead to molecular degradation.

The reduction of the nitroso group in N-nitrosooxazolidine analogues typically yields the corresponding secondary amine. This transformation can be achieved using standard reductive methods, such as catalytic hydrogenation. For instance, the reduction of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄) results in the formation of the secondary amine, 2,2,5-trimethyl-1,3-oxazolidine. The mechanism involves a two-electron reduction of the nitroso group, while the oxazolidine (B1195125) ring and its substituents remain intact.

Table 1: Reductive Transformation of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
Reagent/ConditionPrimary ProductMechanism
Catalytic Hydrogenation (H₂/Pd-C)2,2,5-Trimethyl-1,3-oxazolidineTwo-electron reduction of the nitroso group to a secondary amine.
Lithium Aluminum Hydride (LiAlH₄) in anhydrous ether2,2,5-Trimethyl-1,3-oxazolidine

Oxidative conditions can lead to the degradation of N-nitrosooxazolidine analogues. The reaction pathway and products are dependent on the specific oxidant and reaction conditions. Studies on N-nitroso-2,2,5-trimethyl-1,3-oxazolidine show that oxidation can preferentially occur at the methyl groups adjacent to the nitroso moiety, leading to the formation of a ketone. Using potassium permanganate (B83412) (KMnO₄) under acidic conditions results in the formation of a 3-keto-oxazolidine as the major product, alongside gaseous byproducts like CO₂ and NOₓ.

Table 2: Oxidative Degradation of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
Oxidizing AgentConditionsMajor ProductYield (%)Byproducts
KMnO₄ (0.1 M)pH 1.5–3.0, 25°C3-Keto-oxazolidine62CO₂, NOₓ gases
H₂O₂ (30%)Neutral, 40–60°CFormaldehyde (B43269)18Acetic acid (traces)

Ring-Opening and Decomposition Reactions

The oxazolidine ring is susceptible to cleavage under both acidic and basic conditions, leading to a variety of decomposition products. The stability and reaction kinetics are influenced by the substituents on the ring and the pH of the medium.

Under acidic conditions, N-nitrosooxazolidines undergo hydrolysis, which involves the opening of the oxazolidine ring. The hydrolysis of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine in the presence of hydrochloric acid (HCl) follows first-order kinetics, with a rate constant (k) of 3.2 × 10⁻³ s⁻¹ at 25°C. This reaction yields 2-amino-2-methyl-1-propanol (B13486) and nitrous acid (HNO₂). The general susceptibility of the oxazolidine ring to acid-catalyzed hydrolysis is a known characteristic, often resulting in the formation of corresponding amino alcohols. mdpi.comsemanticscholar.orgresearchgate.net

Table 3: Acid-Catalyzed Hydrolysis of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
ConditionIdentified ProductsKinetic Data (25°C)
HCl (1M)2-Amino-2-methyl-1-propanol, Nitrous acid (HNO₂)First-order kinetics, k = 3.2 × 10⁻³ s⁻¹

In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), N-nitrosooxazolidine analogues can decompose through different mechanistic pathways. The base-mediated decomposition of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine proceeds via a β-elimination mechanism to produce acetone (B3395972) and methylamine, with a high conversion efficiency observed after refluxing for 2 hours.

Table 4: Base-Mediated Decomposition of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
ConditionIdentified ProductsMechanismConversion Efficiency
NaOH (0.5M), Reflux 2 hrAcetone, Methylamineβ-elimination89%

The decomposition of related N-nitroso compounds provides insight into the potential stability and reaction pathways of 2-nitroso-1,3-oxazolidine.

Studies on N-nitrosooxazolidones, which feature a carbonyl group in the oxazolidine ring, reveal different decomposition products. In a pH 7.4 phosphate (B84403) buffer, N-nitrosooxazolidone decomposes to yield ethylene (B1197577) carbonate as the major product, along with ethylene glycol and a small amount of acetaldehyde (B116499). nih.gov In contrast, the closely related N-nitroso-5-methyloxazolidone also decomposes under similar conditions. nih.gov

The decomposition of N-alkyl-N-nitrosoureas has been studied extensively. These compounds are known to decompose in aqueous solutions to generate reactive intermediates. Mechanistic studies using ¹³C and ¹⁵N NMR on the decomposition of N-methyl-N-nitrosourea in a pH 7 phosphate buffer have shown that the initial product is cyanate (B1221674), not carbamate. rsc.orgrsc.org The cyanate can then further react with phosphate to form carbamoyl (B1232498) phosphate. rsc.orgrsc.org Furthermore, 2-(alkylimino)-3-nitrosooxazolidines have been proposed and isolated as key intermediates in the aqueous decomposition of certain cytotoxic (2-haloethyl)nitrosoureas. acs.orgacs.org

Table 5: Decomposition Products of Related N-Nitroso Compounds in Aqueous Buffer (pH 7.4)
CompoundMajor Decomposition ProductsReference
N-nitrosooxazolidoneEthylene carbonate, Ethylene glycol, Acetaldehyde (minor) nih.gov
N-nitroso-2-hydroxyethylureaAcetaldehyde, Ethylene glycol nih.gov
N-methyl-N-nitrosoureaCyanate (initial product) rsc.orgrsc.org

Reactions as Building Blocks in Organic Synthesis

This compound and its analogues are versatile building blocks in organic synthesis, primarily due to the reactivity of the nitroso group. This functionality allows for their participation in transfer reactions, cycloadditions, and the formation of novel heterocyclic structures.

Transfer Reactions of the Nitroso Group

One of the key reactions of N-nitroso compounds is the transfer of the nitroso group to other nucleophilic species, particularly amines. researchgate.net N-nitroso-2,2,5-trimethyl-1,3-oxazolidine has demonstrated high efficiency in transferring its nitroso group to secondary amines. For instance, it has been used in the synthesis of N-nitroso-piperidine derivatives with a reported efficiency of 94%. This reactivity is characteristic of N-nitrosamides and related compounds, which can act as nitrosating agents under various conditions. researchgate.netsci-hub.se The transfer process is often acid-catalyzed, where protonation of the nitrosamine (B1359907) facilitates the release of a nitrosyl cation (NO+) or a related electrophilic species that is then captured by the amine. researchgate.net

Cycloaddition Chemistry (e.g., Hetero-Diels–Alder Reactions with Nitroso Dienophiles)

Nitroso compounds are effective dienophiles in hetero-Diels–Alder reactions, a powerful method for constructing 3,6-dihydro-2H-1,2-oxazine scaffolds. beilstein-journals.orgbeilstein-journals.org This [4+2] cycloaddition involves the reaction of a nitroso compound with a conjugated diene. beilstein-journals.orgbeilstein-journals.org The reactivity and selectivity of these reactions are influenced by the substituents on both the diene and the nitroso dienophile. beilstein-journals.org For instance, the use of chiral nitroso agents can induce high stereoselectivity. beilstein-journals.org

While direct examples involving this compound in the provided literature are limited, the general principle applies. Acylnitroso compounds, generated in situ, readily react with dienes like 1,3-cyclopentadiene to form bicyclic oxazines. nih.gov These cycloadducts can then be further transformed, for example, through N–O bond cleavage, to generate functionalized amino alcohol derivatives. nih.gov The versatility of the hetero-Diels-Alder reaction makes it a valuable tool for creating complex molecular architectures from simple precursors. beilstein-journals.orgbeilstein-journals.org

Furthermore, 1,3-dipolar cycloaddition reactions represent another facet of the cycloaddition chemistry of related systems. For example, azomethine ylides can react with carbonyl compounds to yield oxazolidine derivatives. nih.govmdpi.com Similarly, nitrones undergo 1,3-dipolar cycloadditions with alkenes to form isoxazolidines. mdpi.comresearchgate.net

Formation of Novel Heterocyclic Scaffolds (e.g., Pyrrolo[1,2-a]oxazoles)

The reactivity of this compound analogues extends to the synthesis of novel heterocyclic systems. A notable example is the reaction of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine with acetylenedicarboxylate, which yields pyrrolo[1,2-a]oxazole derivatives. This transformation, achieved with a 78% yield under microwave irradiation, demonstrates the utility of these compounds in constructing complex, fused heterocyclic scaffolds. The formation of such structures often proceeds through a cascade of reactions, potentially involving initial cycloaddition followed by rearrangement or further transformations. The synthesis of N-fused pyrrole (B145914) rings can be achieved through [3+2] dipolar cycloaddition reactions between heterocyclic N-ylides and allenoates, highlighting a general strategy for building such complex frameworks. researchgate.net

Comparative Reactivity Studies with Related Nitrosamines

Understanding the reactivity of this compound in comparison to other nitrosamines provides valuable insights into its chemical behavior and stability.

Hydrolysis Rates and Stability Profiles

The stability of oxazolidine rings is a critical factor in their reactivity. Studies on various oxazolidines have shown that they undergo hydrolysis, with the rate being highly dependent on pH and the substituents on the ring. nih.gov For many oxazolidines, hydrolysis is facile and complete across a wide pH range. nih.gov

In a comparative study, N-nitroso-2,2,5-trimethyl-oxazolidine was found to have a significantly longer hydrolysis half-life (48 hours at pH 7) compared to N-nitrosodimethylamine (15 hours). This suggests that the oxazolidine ring imparts greater stability under these conditions. The hydrolysis of oxazolidines is subject to general acid-base catalysis, and the rates are influenced by the steric effects of substituents. nih.gov

Table 1: Comparative Hydrolysis Half-life

Compound Hydrolysis Half-life (pH 7)
N-Nitroso-2,2,5-trimethyl-oxazolidine 48 hours
N-Nitrosodimethylamine 15 hours

Oxidation Potentials

The oxidation potential of a nitrosamine is another important measure of its reactivity. A higher oxidation potential generally indicates greater resistance to oxidation. Comparative studies have shown that N-nitroso-2,2,5-trimethyl-oxazolidine has a higher oxidation potential (+1.23 V vs SHE) than N-nitrosodimethylamine (+0.89 V). This difference in oxidation potential reflects the influence of the oxazolidine ring structure on the electronic properties of the nitroso group.

Table 2: Comparative Oxidation Potentials

Compound Oxidation Potential (vs SHE)
N-Nitroso-2,2,5-trimethyl-oxazolidine +1.23 V
N-Nitrosodimethylamine +0.89 V

Influence of Ring Heteroatoms on Reactivity and Stability

The reactivity of the exocyclic nitroso (-N=O) group is modulated by the electronic effects of the ring heteroatoms. at.ua The oxygen atom in the 1,3-oxazolidine ring, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the electron density on the adjacent ring nitrogen and, consequently, on the attached nitroso group. The reactivity of the nitroso function can be compared to that of a carbonyl group, where nucleophilic addition typically occurs at the nitrogen atom. at.ua

In analogues where sulfur replaces oxygen, such as in 2-nitroso-1,3-thiazolidines, the difference in electronegativity and atomic size between sulfur and oxygen leads to altered reactivity. The synthesis of 2-ylidene-1,3-thiazolidines and 2-ylidene-1,3-oxazolidines from common precursors highlights the distinct reaction pathways influenced by the heteroatom. researchgate.net A proposed reaction mechanism for the formation of these heterocycles involves an initial nucleophilic attack on an isocyanate (for oxazolidines) or isothiocyanate (for thiazolidines), followed by intramolecular cyclization. researchgate.net The nature of the heteroatom (O vs. S) in the isocyanate/isothiocyanate starting material dictates the final heterocyclic structure. researchgate.net

Ring stability, particularly against hydrolysis, is a key aspect influenced by the ring's constitution. For the oxazolidine ring itself, substituents play a critical role. Studies on various substituted oxazolidines have shown that both the nature and position of substituents significantly affect the rate of hydrolysis and the stability of the ring. nih.gov For example, electron-withdrawing groups on a 2-phenyl substituent accelerate hydrolysis, whereas methyl groups at the same position enhance stability. nih.gov Similarly, a phenyl group at the N-3 position was found to be less stable than a methyl group at the same position. nih.gov

Table 1: Research Findings on the Influence of Substituents on Oxazolidine Ring Stability

Position Substituent Observed Effect on Stability Finding Source
2 Phenyl with electron-withdrawing nitro groups More rapid hydrolysis compared to unsubstituted phenyl nih.gov
2 Phenyl with electron-donating methoxy (B1213986) groups Slower hydrolysis compared to nitro-substituted phenyl nih.gov
2 Methyl or Proton More stable to hydrolysis than 2-phenyl substituted compounds nih.gov
3 Phenyl Less stable than 3-methyl substituted compounds nih.gov

When comparing oxazolidines to their thiazolidine (B150603) analogues, the heteroatom's identity is paramount. The presence of sulfur can introduce different stability profiles and reaction possibilities. For instance, studies on N-nitroso N-thionitrosamine, a sulfur-containing analogue, reveal complex tautomeric equilibriums that are influenced by the heteroatoms. sapub.org The arrangement of functional groups in certain tautomers can lead to the formation of intramolecular hydrogen bonds, such as O-H···S, which contribute to the molecule's conformational stability. sapub.org The presence of multiple heteroatoms like nitrogen and sulfur plays a crucial role in determining molecular structure, tautomeric preference, and intramolecular interactions. sapub.org

The replacement of oxygen with sulfur affects not only the electronic environment but also the ring's geometry, which in turn influences stability. The larger size of the sulfur atom compared to oxygen alters bond lengths and angles within the heterocyclic ring. This can relieve or introduce ring strain, thereby affecting the energy barrier for ring-opening reactions or other transformations.

Table 2: Comparative Influence of Ring Heteroatoms on Reactivity and Stability

Characteristic This compound (Oxygen) 2-Nitroso-1,3-thiazolidine (Sulfur Analogue)
Dominant Electronic Effect of Heteroatom at Position 1 Strong inductive electron withdrawal by oxygen. Weaker inductive effect by sulfur due to lower electronegativity.
Reactivity towards Nucleophiles The C2 and C5 positions are influenced by the high electronegativity of oxygen, potentially affecting susceptibility to nucleophilic attack and ring-opening. nih.govmdpi.com Different charge distribution due to the sulfur atom alters the reactivity profile of the ring carbons.
Ring Stability Stability is highly sensitive to substituents; hydrolysis is a key degradation pathway. nih.gov Stability is influenced by factors like tautomerism and the potential for intramolecular hydrogen bonding involving the sulfur atom. sapub.org
Potential Reaction Pathways Formation from ω-chloroalkyl isocyanates; subject to ring-opening reactions. researchgate.netmdpi.com Formation from ω-chloroalkyl isothiocyanates; may exhibit different cyclization and fragmentation patterns. researchgate.netorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 2 Nitroso 1,3 Oxazolidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-nitroso-1,3-oxazolidine and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of N-nitroso-3-morpholinosydnonimine, a related compound, two multiplets are observed at 3.69 and 3.87 ppm, which are attributed to the morpholine (B109124) protons. A characteristic deshielded singlet at 9.07 ppm corresponds to the proton of the sydnone (B8496669) ring. mdpi.com For N-acyloxazolidines, the presence of rotational isomers (E and Z) due to restricted rotation around the N-C(O) bond is a key feature observed in NMR spectra. cdnsciencepub.com These isomers are detectable at room temperature, indicating a slow interconversion on the NMR timescale. cdnsciencepub.com The major isomer is typically assigned the Z (trans) configuration. cdnsciencepub.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. For instance, in N-nitroso-2-methyloxazolidine, rotational isomerism has also been investigated using ¹³C NMR. cdnsciencepub.com The ¹³C NMR spectrum of N-nitroso-3-morpholinosydnonimine shows signals at 53.2, 64.7, 103.6, and 129.6 ppm. mdpi.com In the case of a thiazolidinone derivative, the carbon atoms of the methoxy (B1213986) group give peaks at 55.65 and 55.57 ppm. scielo.org.za

Table 1: Representative NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (ppm)Assignment
N-nitroso-3-morpholinosydnonimine¹H3.69 (m), 3.88 (m)Morpholine protons
9.07 (s)Sydnone ring proton
¹³C53.2, 64.7Morpholine carbons
103.6, 129.6Sydnone ring carbons
(2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one¹³C55.65, 55.57Methoxy group carbons

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is crucial for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

A key vibrational mode for these compounds is the N=O stretching of the nitroso group. In substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group occur in the regions of 1560–1490 cm⁻¹ and 1370–1310 cm⁻¹, respectively. scielo.org.za For a specific thiazolidinone derivative, these peaks were observed at 1566.1 and 1374.4 cm⁻¹ in the FTIR spectrum. scielo.org.za

Other important functional groups also exhibit characteristic absorption bands. For example, in nitrone derivatives, which are related to oxazolidines, absorption bands in the ranges of 1146–1196 cm⁻¹ and 1500–1600 cm⁻¹ are assigned to the stretching vibrations of N⁺-O⁻ and C=N groups, respectively. researchgate.net The IR spectra of isoxazolidines, which can be formed from nitrones, show the disappearance of the C=N band, providing evidence of the reaction. researchgate.net In 1,2,4-oxadiazolidine and isoxazolidine (B1194047) derivatives, stretching vibrations for C-O, C=C, and C=O groups are observed in the ranges of 1030-1080 cm⁻¹, 1590-1620 cm⁻¹, and 1695-1780 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Oxazolidine (B1195125) Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1560–1490
Symmetric Stretch1370–1310
Nitrone (N⁺-O⁻)Stretch1146–1196
Nitrone (C=N)Stretch1500–1600
Carbonyl (C=O)Stretch1695–1780
Carbon-Oxygen (C-O)Stretch1030–1080

Mass Spectrometry Techniques (GC-MS, LC-MS) for Identification, Purity Assessment, and Adduct Detection

Mass spectrometry (MS) techniques, often coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), are powerful tools for the analysis of this compound and its derivatives. These methods provide information on the molecular weight and fragmentation patterns, which aids in identification and purity assessment.

GC-MS has been successfully used to identify N-nitroso-1,3-oxazolidine in a commercial cutting fluid. wiley.com This technique is also employed in the derivatization of related compounds for analysis; for example, ethanolamine (B43304) can be converted to N-nitroso-2-methyl-1,3-oxazolidine for GC-MS analysis. researchgate.net The NIST Mass Spectrometry Data Center contains GC-MS data for 2-Methyl-3-nitroso-1,3-oxazolidine. nih.gov

LC-MS is particularly useful for analyzing less volatile or thermally labile compounds and for detecting adducts formed with biological macromolecules. For instance, LC-MS has been used to detect stable O⁶-methylguanine adducts formed by the reaction of the nitroso group with DNA. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. N-Nitroso-3-morpholinosydnonimine was characterized by HRMS, confirming its molecular formula. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Quantification and Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the quantification and analysis of this compound and its derivatives, particularly those containing chromophores that absorb light in the UV-Vis region. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a principle that is used for quantitative analysis.

The electronic transitions of these molecules can be studied using UV-Vis spectroscopy, often complemented by theoretical calculations such as time-dependent density functional theory (TD-DFT). tandfonline.com For a synthesized thiazolidinone derivative, UV-Vis spectroscopy was used in conjunction with other spectroscopic methods and theoretical calculations to evaluate its molecular properties. scielo.org.za

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of crystalline derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

The structure of N-nitroso-3-morpholinosydnonimine was confirmed by single-crystal X-ray diffraction analysis, which provided insights into its mesoionic and aromatic character. mdpi.com The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. mdpi.com For other oxazolidine derivatives, such as those used as chiral auxiliaries in synthesis, X-ray crystallography has been used to characterize the newly obtained products. researchgate.net In studies of pinane-fused oxazolidin-2-ones, X-ray structure elucidation was crucial for confirming the stereochemistry.

Mechanistic Investigations of 2 Nitroso 1,3 Oxazolidine Interactions at the Molecular Level

Molecular Mechanisms of Interaction with Biological Macromolecules (Primarily from N-Nitroso Analogues)

N-nitroso compounds are known for their potential to act as carcinogens, a property that stems from their ability to form DNA adducts and interfere with cellular processes. science.gov Metabolic activation, often through cytochrome P450 (CYP) dependent α-hydroxylation, is a pivotal first step that transforms these relatively stable compounds into highly reactive electrophilic species. dfg.de These intermediates can then covalently bind to nucleophilic sites on macromolecules like DNA and proteins, disrupting their normal function. food.gov.uk

The interaction of metabolically activated N-nitroso-oxazolidines with DNA is a critical event in their mechanism of genotoxicity. These compounds are alkylating agents that form covalent adducts with DNA bases. wikipedia.org The formation of these adducts can lead to mispairing during DNA replication, resulting in mutations.

Specificity and Site Reactivity: The most nucleophilic sites in DNA, and therefore the most common targets for alkylation, are the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine. wikipedia.org However, alkylation at the O6 position of guanine, such as the formation of O6-methylguanine, is considered a particularly critical mutagenic lesion. wikipedia.org This is because O6-methylguanine preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org

Studies on N-nitroso-2,2,5-trimethyl-1,3-oxazolidine have shown that its nitroso group can react with the N7 position of guanine and also form stable O6-methylguanine adducts. Similarly, research on 3-nitrosooxazolidin-5-one (NOZ-5), a carboxymethylating/methylating analogue, indicates that it alkylates DNA at various nucleophilic centers, including the O6 and N7 positions of guanine. aacrjournals.org

Kinetics: The formation of DNA adducts is a time-dependent process. For N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, the concentration of O6-methylguanine adducts has been observed to correlate linearly with the exposure time. Kinetic parameters for this adduction have been determined, as shown in the table below.

Table 1: Kinetic Parameters for DNA Adduct Formation by N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

ParameterValueReference
k_adduct (37°C)4.7 × 10⁻⁴ M⁻¹s⁻¹
Activation Energy58.2 kJ/mol

N-nitroso compounds can interact with and inhibit various enzymes, thereby disrupting cellular function. A notable example is the inhibition of catalase, a crucial antioxidant enzyme that decomposes hydrogen peroxide. whiterose.ac.ukscience.gov

The mechanism of catalase inhibition by nitroso compounds involves the generation of the nitrosonium ion (NO+). nih.govresearchgate.net It is suggested that NO+ ions, rather than neutral nitric oxide (NO) molecules, are responsible for the enzyme's inactivation through the nitrosation of its structures. nih.gov The presence of halide ions can enhance this inhibitory effect, possibly by forming nitrosyl halides which protect the nitrosonium ions from hydrolysis and facilitate their transfer to targets within the enzyme molecule. nih.govresearchgate.net

Research on N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine demonstrates its ability to cause reversible inhibition of catalase through the formation of an NO+ group, with a determined IC₅₀ value of 12.3 μM.

Table 2: Enzyme Inhibition Data for N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

EnzymeInhibition TypeIC₅₀ ValueMechanismReference
CatalaseReversible12.3 μMNO⁺ group formation

The formation of DNA adducts by N-nitroso compounds directly triggers cellular responses, including DNA repair and cell cycle arrest. nih.gov If the damage is extensive or if the repair mechanisms are overwhelmed or deficient, it can lead to mutations and apoptosis (programmed cell death). nih.gov

N-nitroso compounds like 2-Nitroso-1,3-oxazolidine and its analogues directly target and interfere with pathways involved in DNA repair and replication. The presence of lesions like O6-alkylguanine can stall DNA replication forks. nih.gov To overcome this, cells employ specialized DNA polymerases, known as translesion synthesis (TLS) polymerases (e.g., Pol II, Pol IV, and Pol V in E. coli), which can replicate past the damaged site. nih.gov However, this bypass is often error-prone, leading to the fixation of mutations. nih.gov For instance, the bypass of O6-carboxymethyl-dG lesions is heavily dependent on Pol V, which plays a significant role in inducing the characteristic G → A transitions. nih.gov V79 cells, which are deficient in O6-alkyltransferase repair, show strong mutagenicity when exposed to N-nitrosooxazolidinones, highlighting the importance of this repair pathway in mitigating the effects of such compounds. aacrjournals.org

Generation and Reactivity of Electrophilic Intermediates in Biological Contexts (e.g., Diazonium Ions)

The biological activity of many N-nitroso compounds is contingent upon their metabolic conversion into highly reactive electrophilic intermediates. dfg.demdpi.com Following enzymatic α-hydroxylation, unstable α-hydroxynitrosamines are formed, which spontaneously decompose. fda.gov This decomposition process is a key step that generates the ultimate carcinogenic species.

For N-nitroso-oxazolidines, this decomposition can lead to the formation of alkyldiazonium ions (R-N₂⁺). aacrjournals.orgmdpi.com These diazonium ions are exceptionally reactive electrophiles due to the presence of an excellent leaving group, molecular nitrogen (N₂). europa.eumasterorganicchemistry.com They readily react with available nucleophiles in the cell, most significantly with the nucleophilic centers in DNA bases, leading to the formation of the DNA adducts described previously. aacrjournals.orgfda.gov

The nitrosation of primary amines, a process that can occur endogenously, also proceeds through the formation of these short-lived, highly reactive diazonium ions. europa.eu In some cases, the decomposition pathway can be complex, leading to a "cascade" of reactive diazonium ions and a variety of products. science.govnih.gov For instance, the hydrolysis of genotoxic N-Nitrosooxazolidinones can rapidly generate these diazonium ions, which then covalently interact with DNA. aacrjournals.org This generation of potent electrophiles is the fundamental reason for the genotoxicity associated with this class of compounds.

Structure-Activity Relationship (SAR) Studies on Biological Reactivity of Related Oxazolidine (B1195125) Nitrosamines

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of N-nitroso compounds influences their biological activity and carcinogenic potency. dfg.denih.gov For cyclic nitrosamines, including those with an oxazolidine ring, several structural features are known to be important.

The presence of an oxygen atom within the ring, as in N-nitroso-1,3-oxazolidine, can enhance aqueous solubility and potentially affect metabolic stability compared to non-oxygenated cyclic nitrosamines. Studies comparing N-nitroso-1,3-oxazolidine to nitrosomorpholine in F344 rats showed similar carcinogenic potency, suggesting that the ring oxygen's influence on solubility and stability may contribute to its activity.

Key factors influencing the carcinogenic potency of N-nitrosamines include:

α-Carbon Substitution: The degree of substitution on the carbons adjacent to the nitroso group affects the rate and products of metabolic α-hydroxylation, which is the key activation step. nih.gov

Electron-withdrawing Groups: The presence of electron-withdrawing groups can alter the electronic properties of the nitroso group, potentially reducing its electrophilicity and subsequent reactivity. nih.gov

Ring Size and Conformation: The size and conformation of the heterocyclic ring can influence how the molecule fits into the active sites of metabolizing enzymes like cytochrome P450. nih.gov

Quantitative structure-activity relationship (QSAR) models for N-nitroso compounds have identified that their acute oral toxicity is mainly dependent on factors like polarizability, ionization potential, and the presence of C-O bonds. mdpi.com These studies help in predicting the potential toxicity of new or untested nitrosamine (B1359907) compounds based on their chemical structure. mdpi.comnih.gov


Broader Research Implications and Future Directions for 2 Nitroso 1,3 Oxazolidine Research

Contribution to the Fundamental Understanding of Nitroso Chemistry and Heterocyclic Reactivity

The investigation of 2-Nitroso-1,3-oxazolidine provides a valuable model for understanding the complex interplay between a nitroso functional group and a heterocyclic scaffold. As a class of compounds, N-nitrosamines are of significant interest, and the unique structure of this compound, which incorporates a five-membered ring with both nitrogen and oxygen atoms, offers specific insights into its stability and reactivity. cymitquimica.comnih.gov The presence of the oxygen atom in the ring can enhance properties like solubility and metabolic stability.

Studies on the formation of substituted N-nitrosooxazolidines, for instance, from the nitrosation of hexetidine (B1673225) models, have shed light on intricate reaction pathways, including molecular rearrangements that proceed through aziridinium (B1262131) ion intermediates. science.gov This demonstrates how research on such compounds helps elucidate complex reaction mechanisms in organic chemistry. science.gov

Furthermore, the reactivity of the nitroso group makes these compounds participants in various chemical transformations. cymitquimica.com N-nitroso compounds, including oxazolidine (B1195125) derivatives, are known to act as dienophiles in hetero-Diels-Alder reactions. beilstein-journals.org This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for constructing 3,6-dihydro-2H-1,2-oxazine rings, which are precursors to many biologically interesting molecules. beilstein-journals.org The study of how the oxazolidine ring influences the regio- and stereoselectivity of such reactions provides fundamental data on heterocyclic reactivity. beilstein-journals.org

Advancements in Analytical Method Validation for Nitrosamine (B1359907) Detection and Quantification

This compound and its analogues serve as critical reference standards in the development and validation of analytical methods designed to detect and quantify nitrosamine impurities. veeprho.com Given that nitrosamines are a class of potential carcinogens, highly sensitive and reliable analytical methods are required to monitor their presence in pharmaceuticals, food products, and environmental samples. cymitquimica.comfood.gov.uk

These compounds are essential for various quality control and validation applications, including Analytical Method Validation (AMV) and Quality Control (QC) during drug manufacturing. veeprho.comsynchemia.com By using a well-characterized standard like N-Nitroso-1,3-oxazolidine or its derivatives, analytical chemists can establish and verify the performance of their methods. veeprho.comveeprho.com This includes determining key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. food.gov.uk The availability of these standards ensures that methods used for trace-level impurity analysis, often employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are reliable and meet stringent regulatory requirements set by agencies like the FDA and EMA. veeprho.comveeprho.com

Table 1: Example Parameters for Analytical Method Validation Using Nitrosamine Standards This table is illustrative and based on typical validation parameters for related nitrosamine compounds.

Parameter Typical Value/Range Analytical Technique Purpose
Limit of Detection (LOD) ≤10 ppb LC-MS/MS The lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ≤30 ppb LC-MS/MS The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery 80–120% LC-MS/MS Measures the accuracy of the method by determining the percentage of the known amount of standard recovered from a sample matrix.
MRM Transitions e.g., m/z 144 → 86* LC-MS/MS Specific mass transitions used in Multiple Reaction Monitoring (MRM) to ensure high selectivity and specificity for the target compound.

Note: The example MRM transition is for the related compound N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (C₆H₁₂N₂O₂). Data for this compound would be specific to its molecular weight.

Potential for Novel Synthetic Reagents and Methodologies in Organic Chemistry

The unique reactivity of the N-nitroso-oxazolidine scaffold presents opportunities for its use as a reagent or catalyst in novel synthetic methodologies. The presence of the nitroso group allows for a range of chemical transformations, making these compounds versatile building blocks for more complex molecules. cymitquimica.com

A specific application has been demonstrated where N-nitroso-2-aryl-1,3-oxazolidines function as effective catalysts. Research has shown their ability to catalyze the aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives in good yields. researchgate.net This represents an advancement in synthetic methodology, as it provides a catalytic route for a key organic transformation. researchgate.net The proposed mechanism involves the nitroso compound facilitating the oxidation process. researchgate.net

The broader utility of nitroso compounds in hetero-Diels-Alder reactions also points to future applications. beilstein-journals.org By modifying the structure of the oxazolidine ring, chemists can potentially control the stereochemical outcome of these cycloadditions, leading to the synthesis of specific isomers of complex heterocyclic products. This is particularly relevant in drug discovery, where precise molecular architecture is crucial for biological activity. nih.gov

Table 2: Application of N-Nitroso-2-aryl-1,3-oxazolidines in Organic Synthesis Based on research findings on the catalytic aromatization of Hantzsch 1,4-dihydropyridines. researchgate.net

Reaction Reagent/Catalyst Substrate Product Significance
Aromatization Catalytic amount of N-Nitroso-2-aryl-1,3-oxazolidines Hantzsch 1,4-dihydropyridines (DHPs) Pyridines Provides an efficient, catalytic method for the oxidation of DHPs, a fundamental transformation in heterocyclic chemistry. researchgate.net

Improvements in Computational Prediction of Chemical Behavior and Molecular Interactions

This compound and the wider class of N-nitroso compounds are important subjects for the development and refinement of computational chemistry models. These in silico tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the toxicological properties and chemical behavior of molecules, reducing the need for extensive laboratory testing. gassnova.nomdpi.com

N-nitroso compounds have been used to build and validate QSAR models that predict acute oral toxicity and carcinogenic potency. gassnova.nomdpi.com These models work by identifying mathematical relationships between a compound's structural features (molecular descriptors) and its biological activity. mdpi.com For N-nitroso compounds, studies have shown that properties like polarizability, ionization potential, and the presence of certain bonds (like C-O) are key factors influencing their toxicity. mdpi.com

By including data from compounds like this compound in training and test sets, researchers can improve the accuracy and predictive power of these models. mdpi.com Advanced computational methods, such as Density Functional Theory (DFT) calculations, can also be used to predict decomposition pathways and reactivity, complementing experimental data and providing deeper mechanistic insights. The continued study of this and related compounds will help build more robust predictive models, which are crucial for chemical risk assessment and the rational design of safer chemicals.

Table 3: Key Aspects of Computational Modeling for N-Nitroso Compounds This table summarizes concepts from QSAR and computational studies on N-nitroso compounds. gassnova.nomdpi.com

Modeling Aspect Description Example Application Relevance to this compound
QSAR Modeling Establishes a correlation between chemical structure and biological activity (e.g., toxicity) using statistical methods. mdpi.com Predicting the acute oral toxicity (LD₅₀) or carcinogenic potency (TD₅₀) of N-nitroso compounds. gassnova.nomdpi.com Serves as a data point for building and validating models to predict the potential hazards of nitrosamines.
Molecular Descriptors Numerical values derived from the molecular structure that encode chemical information (e.g., electronic, steric, topological properties). mdpi.com Ionization potential, polarizability, frequency of C-O bonds. mdpi.com The specific descriptors for this compound would contribute to the model's understanding of how heterocyclic nitrosamines behave.
Model Validation The process of ensuring a model is accurate and predictive, using internal (e.g., Q²loo) and external validation (e.g., R²ext) techniques. mdpi.com Testing the model's ability to predict the toxicity of compounds not used in its development. mdpi.com Data on this compound can be part of the external test set to verify the predictive power of a developed QSAR model.

Q & A

Basic: What are the recommended synthetic routes for 2-Nitroso-1,3-oxazolidine in laboratory settings?

Answer:
this compound can be synthesized via nitrosation of its precursor, 1,3-oxazolidine, using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. A common approach involves reacting the oxazolidine derivative with NaNO₂ in an aqueous HCl or acetic acid medium at controlled temperatures (0–5°C) to prevent side reactions. The reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure complete conversion. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the nitroso derivative .

Basic: What safety protocols should be followed when handling this compound?

Answer:
Due to its potential carcinogenicity (classified under CPCA by EMA/CMDh) and uncharacterized toxicological profile, strict safety measures are essential:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust.
  • First Aid:
    • Eye contact: Flush with water for 10–15 minutes and consult an ophthalmologist .
    • Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
    • Ingestion: Rinse mouth and seek immediate medical attention .
  • Storage: Keep in a tightly sealed container, away from light and oxidizing agents, at 2–8°C .

Basic: How can researchers characterize the purity and structural integrity of synthesized this compound?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the nitroso group (-N=O) and oxazolidine ring structure.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular weight (e.g., C₆H₁₂N₂O₂, MW 144.17 g/mol) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic N=O stretching bands (~1500 cm⁻¹) .

Advanced: How should researchers address discrepancies in reported toxicological data for this compound?

Answer:
Conflicting data on carcinogenicity (e.g., EMA/CMDh CPCA classification vs. limited toxicological studies) necessitate a tiered approach:

In vitro assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2).

In silico modeling: Use QSAR models to predict toxicity endpoints based on structural analogs (e.g., nitrosomorpholine) .

Dose-response studies: Establish thresholds for acceptable intakes (AIs) using rodent models, adhering to ICH Q7 guidelines .

Literature review: Cross-reference with regulatory updates (e.g., EMA/CMDh Appendix 1) to align with current standards .

Advanced: What analytical challenges arise in detecting trace levels of this compound in complex matrices?

Answer:
Key challenges include low stability (degradation under light/heat) and matrix interference. Mitigation strategies:

  • Sample preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound.
  • Detection: Employ HPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 1 ppb).
  • Matrix spikes: Validate recovery rates in biological or environmental samples (e.g., food matrices) to account for interferences .

Advanced: What methodological approaches are recommended for studying the stability of this compound under varying experimental conditions?

Answer:
Design stability studies using:

  • Forced degradation: Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.
  • Kinetic analysis: Monitor degradation rates via HPLC and calculate half-life (t₁/₂) using first-order kinetics.
  • Degradation products: Identify byproducts (e.g., oxazolidine or nitrosamine derivatives) via LC-MS and NMR .

Advanced: How can researchers ensure compliance with regulatory guidelines when working with this compound?

Answer:
Adhere to:

  • EMA/CMDh CPCA: Limit exposure to Acceptable Intakes (AIs) of 0.03 μg/day for nitrosamines in pharmaceuticals .
  • GHS/CLP regulations: Label containers with hazard codes (e.g., H351 for suspected carcinogenicity) and include precautionary statements (e.g., P261: Avoid inhalation) .
  • Documentation: Maintain detailed records of synthesis, handling, and disposal per REACH and OSHA standards .

Advanced: What strategies are effective in elucidating the reaction mechanisms involving this compound in organic synthesis?

Answer:
Mechanistic studies should combine:

  • Isotopic labeling: Use ¹⁵N-labeled NaNO₂ to track nitroso group incorporation via MS.
  • Computational chemistry: Perform DFT calculations to map energy profiles of key intermediates (e.g., nitrosation transition states).
  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.